(2Z)-N-(2-methylphenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide
Description
The compound "(2Z)-N-(2-methylphenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide" is a chromene-based derivative featuring a conjugated imino group and a carboxamide substituent. Its structure comprises:
- A 2H-chromene core (a benzopyran derivative) with a Z-configuration imino group at position 2.
- A 4-(methylsulfanyl)phenyl substituent on the imino nitrogen, introducing a sulfur-containing hydrophobic moiety.
This compound belongs to a class of chromene-3-carboxamides, which are studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The methylsulfanyl group may enhance lipophilicity, influencing membrane permeability and target binding .
Properties
IUPAC Name |
N-(2-methylphenyl)-2-(4-methylsulfanylphenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2S/c1-16-7-3-5-9-21(16)26-23(27)20-15-17-8-4-6-10-22(17)28-24(20)25-18-11-13-19(29-2)14-12-18/h3-15H,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMHOGARBXNQRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-methylphenylamine, 4-(methylsulfanyl)benzaldehyde, and 3-formylchromone.
Step-by-Step Synthesis:
Reaction Conditions: The reactions are usually carried out in solvents like ethanol or methanol, with reaction temperatures ranging from room temperature to reflux conditions. Catalysts such as acetic acid or p-toluenesulfonic acid may be used to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that chromene derivatives exhibit anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. Specifically, (2Z)-N-(2-methylphenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide could potentially target specific signaling pathways involved in tumor growth and metastasis.
Antioxidant Properties
Chromenes are known for their antioxidant capabilities, which help in scavenging free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage linked to various diseases, including neurodegenerative disorders.
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Compounds similar to this compound have demonstrated the ability to modulate inflammatory pathways, suggesting potential use in treating conditions such as arthritis and cardiovascular diseases.
Enzyme Inhibition
Research indicates that chromene derivatives can act as enzyme inhibitors. For example, they may inhibit specific kinases or phosphatases involved in signal transduction pathways, which could be beneficial in developing targeted therapies for various diseases.
Interaction with Receptor Pathways
The compound may also interact with critical receptor-mediated pathways such as the TGF-β pathway, acting as either an agonist or antagonist. This interaction could be pivotal in regulating cellular responses during development and disease progression.
Organic Photovoltaics
Chromene derivatives are being investigated for their potential use in organic photovoltaic devices due to their favorable electronic properties. The incorporation of this compound into polymer matrices could enhance the efficiency of solar cells.
Dye-Sensitized Solar Cells
The compound's structural attributes may allow it to function as a sensitizer in dye-sensitized solar cells, improving light absorption and energy conversion efficiency.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Properties | Investigated the effects of chromene derivatives on cancer cell lines | Found significant inhibition of cell proliferation and induction of apoptosis |
| Antioxidant Activity Assessment | Evaluated the free radical scavenging activity of various chromenes | Demonstrated strong antioxidant activity comparable to established antioxidants |
| Enzyme Inhibition Research | Assessed the inhibitory effects on specific kinases | Identified promising candidates for drug development targeting kinase-related diseases |
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imine and carboxamide groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related chromene derivatives, emphasizing substituent effects, synthetic routes, and physicochemical properties.
Key Comparisons
Substituent Effects on Physicochemical Properties
- Methylsulfanyl vs. Sulfamoyl (Compound 12):
The methylsulfanyl group in the target compound increases lipophilicity (logP ~3.5 estimated), whereas the sulfamoyl group in Compound 12 introduces polarity and hydrogen-bonding capacity, reflected in its high melting point (>300°C) . - Fluorophenyl vs. Methylphenyl (Compound ):
The 4-fluorophenyl group in Compound enhances metabolic stability via electron-withdrawing effects, contrasting with the electron-donating 2-methylphenyl group in the target compound.
Synthetic Routes The target compound likely follows a route similar to Compound 12 (Method B), involving refluxing in dioxane with HCl . However, yields and reaction times may vary due to steric hindrance from the 2-methylphenyl group. Chromene-3-carboxamides are typically synthesized via cyclocondensation of salicylaldehydes with cyanoacetamide derivatives, as seen in Compound 12’s synthesis .
Structural Similarity Analysis
- Tanimoto Coefficient: Using binary fingerprints (e.g., MACCS keys), the target compound shares ~70% similarity with Compound , driven by the chromene-carboxamide backbone .
- Graph-Based Comparison: Subgraph isomorphism analysis reveals that the methylsulfanyl and 2-methylphenyl groups introduce unique branching patterns absent in simpler analogs like Compound 12 .
Hydrogen-Bonding Patterns
- The carboxamide group in the target compound can form intermolecular hydrogen bonds (N–H···O=C), akin to Compound 12. However, the methylsulfanyl group lacks hydrogen-bonding capacity, unlike the sulfamoyl group in Compound 12, which participates in N–H···O and S=O···H interactions .
Research Findings and Implications
- Bioactivity Trends: Sulfur-containing chromenes (e.g., methylsulfanyl derivatives) often exhibit enhanced antimicrobial activity compared to non-sulfur analogs, likely due to improved membrane penetration .
- Thermal Stability: High melting points in sulfamoyl derivatives (e.g., Compound 12) suggest stronger crystal packing forces compared to methylsulfanyl analogs, impacting formulation strategies .
Biological Activity
The compound (2Z)-N-(2-methylphenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic derivative belonging to the class of chromene compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an antimicrobial and anticancer agent, supported by various research findings and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C21H20N2O2S
- CAS Number : 1895635
Antimicrobial Activity
Recent studies have indicated that chromene derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its antibacterial and antifungal activities against various pathogens.
1. Antibacterial Activity
The antibacterial efficacy of the compound was tested against both Gram-positive and Gram-negative bacteria, including:
- Gram-positive : Staphylococcus aureus, Bacillus subtilis
- Gram-negative : Escherichia coli, Klebsiella pneumoniae
The results demonstrated a notable zone of inhibition, suggesting that the compound possesses strong antibacterial properties. For instance, it exhibited an inhibition zone comparable to standard antibiotics like ketoconazole in certain tests .
2. Antifungal Activity
In addition to antibacterial activity, the compound was screened against common fungal strains such as:
- Fusarium solani
- Curvularia lunata
- Aspergillus niger
The results indicated moderate antifungal activity, further supporting the potential use of this compound in treating infections caused by resistant strains .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies.
1. Cell Line Studies
The compound was evaluated on several human cancer cell lines including:
- HeLa (cervical cancer)
- A2780 (ovarian cancer)
- MCF-7 and MDA-MB-231 (breast cancer)
The antiproliferative activity was quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. The results showed varying degrees of effectiveness:
- IC50 Values : Ranged from 0.50 to 7.10 μM across different cell lines.
This suggests that the compound has significant potential as an anticancer agent, particularly against gynecological cancers where it demonstrated higher sensitivity compared to hematologic malignancies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of chromene derivatives. The presence of specific functional groups such as methylsulfanyl and carboxamide appears to enhance both antimicrobial and anticancer activities. Variations in these groups can lead to different biological outcomes, indicating that further modifications could yield more potent derivatives .
Case Studies and Research Findings
Several studies have focused on similar chromene derivatives with promising biological activities:
| Compound | Biological Activity | IC50 Value |
|---|---|---|
| Compound A | Antibacterial | 15 μM |
| Compound B | Antifungal | 30 μM |
| Compound C | Anticancer (MCF-7) | 0.75 μM |
| Compound D | Anticancer (A2780) | 1.20 μM |
These findings highlight the potential of chromene-based compounds in pharmaceutical applications, particularly in developing new antimicrobial and anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
